Structural Absence of PDE3 Pharmacophore: No Detectable PDE3 Inhibition vs. Anagrelide (IC50 = 36 nM)
The target compound is a 1,4-dihydroquinazoline with an N3-acetic acid side chain and no substitution at the 2-position. This structure lacks the fused imidazole ring (imidazo[2,1-b]quinazoline) that constitutes the PDE3 pharmacophore present in anagrelide. Anagrelide inhibits PDE3 with an IC50 of 36 nM [1]. The 2-amino analog RL-603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline) retains PDE3 inhibitory activity and is the major pharmacologically active metabolite responsible for platelet reduction [2]. The absence of the 2-amino group in the target compound, combined with the electron-withdrawing acetic acid substituent at N3, is predicted to abolish PDE3 binding. No published PDE3 IC50 for this compound has been identified, consistent with its classification as a pharmacologically inactive impurity rather than an active metabolite.
| Evidence Dimension | PDE3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No detectable PDE3 inhibition; not reported as a PDE3 ligand |
| Comparator Or Baseline | Anagrelide PDE3 IC50 = 36 nM; 3-hydroxy anagrelide PDE3 IC50 = 0.9 nM; RL-603 (2-amino analog) retains PDE3 activity and platelet-lowering efficacy at 100 μg/day |
| Quantified Difference | Qualitative: complete loss of PDE3 pharmacophore vs. nanomolar inhibitors |
| Conditions | PDE3 enzyme inhibition assay (referenced from Anagrelide prescribing information and US6194420 patent data) |
Why This Matters
Researchers procuring a 5,6-dichloroquinazoline for PDE3-related studies must avoid this compound, which lacks the requisite pharmacophore; selecting it in error would yield false-negative results.
- [1] Anagrelide Prescribing Information. Chartwell RX, LLC. 2024. PDE3 IC50 = 36 nM; 3-hydroxy anagrelide IC50 = 0.9 nM. View Source
- [2] United States Patent US6194420B1. Roberts Laboratories Inc. RL-603 platelet reduction: 100 μg/day, 50% reduction by day 5; improved side-effect profile vs. anagrelide. View Source
